molecular formula C17H24O4 B8547883 4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid

4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid

Cat. No.: B8547883
M. Wt: 292.4 g/mol
InChI Key: GLHOPVNPFNLMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid is an organic compound that features a benzoic acid core with various substituents, including tert-butoxycarbonyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The tert-butoxycarbonyl group can protect reactive sites during synthesis, allowing for selective reactions to occur.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

3-ethyl-5-methyl-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid

InChI

InChI=1S/C17H24O4/c1-6-12-10-13(16(19)20)9-11(2)14(12)7-8-15(18)21-17(3,4)5/h9-10H,6-8H2,1-5H3,(H,19,20)

InChI Key

GLHOPVNPFNLMEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)O)C)CCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2-tert-butoxycarbonyl-vinyl)-3-ethyl-5-methyl-benzoic acid benzyl ester (10.0 g, 26 mmol) in THF 100 mL), Pd/C (0.5 g, 20% Pd) is added under nitrogen. The mixture is stirred at rt for 48 h under 1 bar of H2. The catalyst is filtered off over a celite pad and the filtrate is concentrated to dryness to give 4-(2-tert-butoxycarbonyl-ethyl)-3-ethyl-5-methyl-benzoic acid (7.64 g) as a white solid; 1H NMR δ 1.29 (t, J=7.5 Hz, 3 H), 1.49 (s, 9 H), 2.36-2.41 (m, 2 H), 2.74 (q, J=7.5 Hz, 2 H), 2.99-3.05 (m, 2 H), 7.77 (s, 1 H), 7.80 (s, 1 H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

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